4-(Butan-2-yl)-1,3-thiazol-2-amine

Description

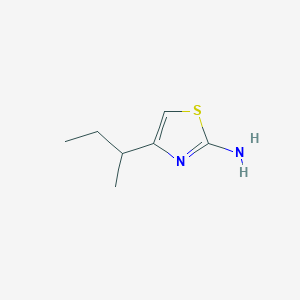

Structure

3D Structure

Properties

IUPAC Name |

4-butan-2-yl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S/c1-3-5(2)6-4-10-7(8)9-6/h4-5H,3H2,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZWADJYISZVARR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101300371 | |

| Record name | 4-(1-Methylpropyl)-2-thiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101300371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79932-24-4 | |

| Record name | 4-(1-Methylpropyl)-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79932-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1-Methylpropyl)-2-thiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101300371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 4 Butan 2 Yl 1,3 Thiazol 2 Amine

Electrophilic Aromatic Substitution Reactions on the Thiazole (B1198619) Ring

The 2-aminothiazole (B372263) ring possesses a high electron density, making it susceptible to electrophilic attack. The primary site for this substitution is the C5 position, which is strongly activated by the electron-donating amino group at the C2 position. The butan-2-yl group at C4, being an electron-donating alkyl group, further enhances the reactivity of the ring towards electrophiles.

Studies on analogous 2-aminothiazoles demonstrate that electrophilic substitution occurs almost exclusively at the C5 position. researchgate.netias.ac.in For instance, reactions such as nitration and sulfonation on 2-amino-4-methylthiazole (B167648) yield the corresponding 5-nitro and 5-sulfonic acid derivatives. ias.ac.in While the amino group is a powerful activating group, it is the C5 carbon that is most nucleophilic. ias.ac.in

The reaction of 2-aminothiazole and 4-methyl-2-aminothiazole with the potent electrophile 4,6-dinitrobenzofuroxan (DNBF) results in the formation of a C-bonded sigma-adduct at the C5 position, highlighting the carbon nucleophilicity of this site over the nitrogen atoms in the molecule. researchgate.net It is expected that 4-(Butan-2-yl)-1,3-thiazol-2-amine would follow this established pattern of reactivity.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 2-Aminothiazoles

| Reactant | Electrophile | Position of Substitution | Reference |

|---|---|---|---|

| 2-Aminothiazole | Nitrating agents, Sulfonating agents | C5 | ias.ac.in |

| 2-Amino-4-methylthiazole | Nitrating agents, Sulfonating agents | C5 | ias.ac.in |

| 2-Aminothiazole | 4,6-Dinitrobenzofuroxan (DNBF) | C5 | researchgate.net |

Nucleophilic Reactions Involving the Amino Group

The exocyclic amino group of this compound is a key site for nucleophilic reactions, allowing for extensive functionalization. Although its nucleophilicity can be tempered by electron delocalization into the thiazole ring, it readily participates in a variety of transformations. researchgate.net The electron-donating nature of the butan-2-yl group at C4 may slightly enhance the electron density and reactivity of the amino group compared to the unsubstituted 2-aminothiazole. researchgate.net

Common nucleophilic reactions include:

Acylation: The amino group can be acylated using acid chlorides, anhydrides, or carboxylic acids to form the corresponding amides. nih.govmdpi.comnih.gov This is a widely used reaction for the synthesis of biologically active derivatives. researchgate.net

Formation of Ureas and Thioureas: Reaction with isocyanates and isothiocyanates yields substituted ureas and thioureas, respectively. nih.govmdpi.com

Schiff Base Formation: Condensation with aromatic aldehydes can lead to the formation of Schiff bases (imines), although this is not always as straightforward as with typical aromatic amines. mdpi.comchemicalbook.com

Reaction with Electrophilic Carbon Centers: The amino group reacts with various electrophiles, including alkyl halides, though the endocyclic ring nitrogen can sometimes compete, especially when reacting with its conjugate base. chemicalbook.com

Table 2: Examples of Nucleophilic Reactions at the 2-Amino Group

| Reagent Type | Specific Reagent Example | Product Type | Reference |

|---|---|---|---|

| Acid Chloride | Chloroacetyl chloride | N-(thiazol-2-yl)acetamide | nih.govresearchgate.net |

| Carboxylic Acid | 3-(Furan-2-yl)propanoic acid | N-(thiazol-2-yl)propanamide | nih.gov |

| Isothiocyanate | Phenyl isothiocyanate | N-Phenyl-N'-(thiazol-2-yl)thiourea | nih.gov |

| Aldehyde | Aromatic aldehydes | 2-Arylideneamino-thiazole (Schiff Base) | mdpi.com |

Oxidation and Reduction Pathways of the Thiazole Core and Substituents

The thiazole ring and its substituents can undergo both oxidation and reduction reactions, although these are less commonly explored than substitution and coupling reactions.

Oxidation: Electrochemical studies on the parent 2-aminothiazole have shown that it undergoes oxidation involving a two-electron, two-proton mechanism to form an azo compound as the main product. In more complex systems derived from 2-aminothiazoles, such as imidazo[2,1-b]thiazoles, the sulfur atom of the thiazole ring can be oxidized to the corresponding sulfonyl group using an oxidizing agent like oxone. nih.govmdpi.com

Reduction: While the thiazole ring itself is relatively resistant to reduction, substituents can be readily reduced. For example, a nitro group introduced onto a derivative of 2-aminothiazole can be reduced using reagents like zinc dust in acetic acid. rsc.org This allows for the introduction of an amino group via a two-step nitration-reduction sequence.

Metal-Catalyzed Coupling Reactions for Further Functionalization

Modern cross-coupling reactions have become indispensable tools for the functionalization of the 2-aminothiazole core, particularly for the formation of C-N bonds at the amino group.

Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig amination is a highly effective method for coupling 2-aminothiazoles with aryl halides (bromides) and aryl triflates. nih.govacs.org These reactions typically employ a palladium catalyst in conjunction with a specialized phosphine (B1218219) ligand (e.g., Xantphos) and a base. This methodology provides a direct and versatile route to synthesize 2-(arylamino)thiazole derivatives, which are prominent in medicinal chemistry. nih.govmit.edu

Copper-Catalyzed Amination: Copper-catalyzed C-N coupling reactions also serve as a viable alternative for the amination of 2-halothiazoles. scispace.com More relevant to the functionalization of the amino group itself, copper catalysis can be employed in related C-amino-NH-azole systems.

These metal-catalyzed methods significantly expand the synthetic utility of this compound, allowing for the strategic installation of diverse aryl groups on the exocyclic nitrogen.

Table 3: Typical Conditions for Palladium-Catalyzed N-Arylation of 2-Aminothiazoles

| Catalyst / Precursor | Ligand | Base | Solvent | Electrophile | Reference |

|---|---|---|---|---|---|

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | Aryl Bromide | nih.gov |

| Pd(OAc)₂ | Xantphos | NaOtBu | Toluene | Aryl Chloride | nih.gov |

| Pd₂(dba)₃ / L1* | Acetic Acid (additive) | K₃PO₄ | t-Amyl alcohol | Aryl Bromide/Triflate | nih.govmit.edu |

*L1 refers to a specific biaryl monophosphine ligand cited in the reference.

Spectroscopic and Structural Elucidation Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structures in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a molecule such as 4-(Butan-2-yl)-1,3-thiazol-2-amine, a combination of one-dimensional and advanced two-dimensional NMR experiments would be employed for complete structural assignment.

¹H NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the thiazole (B1198619) ring, the amino group, and the butan-2-yl chain.

The thiazole ring proton (H-5) would likely appear as a singlet in the aromatic region. The protons of the amino group (-NH₂) would typically present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The butan-2-yl group would give rise to a more complex set of signals: a multiplet for the methine proton (-CH), a multiplet for the methylene (B1212753) protons (-CH₂), and two distinct signals (a doublet and a triplet) for the non-equivalent methyl groups (-CH₃).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -NH₂ (Amine) | Variable (Broad Singlet) | br s |

| H-5 (Thiazole) | ~6.5-7.0 | s |

| -CH (Butan-2-yl) | ~2.8-3.2 | m |

| -CH₂ (Butan-2-yl) | ~1.6-1.8 | m |

| -CH₃ (doublet, Butan-2-yl) | ~1.2-1.4 | d |

| -CH₃ (triplet, Butan-2-yl) | ~0.8-1.0 | t |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

¹³C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Thiazole, C-NH₂) | ~168 |

| C-4 (Thiazole, C-butyl) | ~150 |

| C-5 (Thiazole) | ~100-105 |

| -CH (Butan-2-yl) | ~35-40 |

| -CH₂ (Butan-2-yl) | ~28-32 |

| -CH₃ (from doublet in ¹H) | ~20-25 |

| -CH₃ (from triplet in ¹H) | ~10-15 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Advanced NMR Techniques for Complex Structures

For unambiguous assignment of all proton and carbon signals, especially in more complex derivatives, advanced NMR techniques are employed. These include:

Correlation Spectroscopy (COSY): To establish proton-proton coupling networks and confirm the connectivity within the butan-2-yl chain.

Heteronuclear Single Quantum Coherence (HSQC): To identify which protons are directly attached to which carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): To determine longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the butan-2-yl substituent to the C-4 position of the thiazole ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): To probe the spatial proximity of protons, which can help in confirming the conformation of the molecule.

These techniques are routinely used in the structural elucidation of novel heterocyclic compounds. researchgate.net

Mass Spectrometry (MS) Techniques for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental composition. For this compound (C₈H₁₄N₂S), HRMS would be used to confirm the molecular formula by comparing the experimentally measured exact mass with the calculated theoretical mass.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | 171.0950 |

| [M+Na]⁺ | 193.0770 |

Note: M represents the molecular ion.

The observation of the protonated molecule [M+H]⁺ at a value matching the calculated mass to within a few parts per million (ppm) would provide strong evidence for the compound's identity.

LC-MS Applications in Reaction Monitoring and Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. In the context of synthesizing this compound, LC-MS would be an invaluable tool for:

Reaction Monitoring: Chemists can take small aliquots from the reaction mixture at different time points to monitor the consumption of starting materials and the formation of the desired product. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.

Purity Assessment: After the synthesis and purification, LC-MS is used to assess the purity of the final compound. The chromatogram would ideally show a single major peak corresponding to the target molecule, and the mass spectrum of this peak would confirm its identity. The presence of other peaks would indicate impurities, which could then be identified by their mass spectra. The use of LC-MS in the analysis of reaction products is a standard procedure in medicinal chemistry research. rsc.org

X-ray Crystallography for Solid-State Structure Determination

In a typical analysis, a suitable single crystal of the compound is grown and mounted on a diffractometer. The crystal is then irradiated with monochromatic X-rays, and the resulting diffraction pattern is collected. The analysis of this pattern allows for the determination of the unit cell dimensions, space group, and the electron density map, from which the atomic positions are derived.

While specific crystallographic data for this compound is not publicly available, data from closely related 2-aminothiazole (B372263) structures provide expected values for bond lengths and angles. For instance, the bond angle within the thiazole ring (C-S-C) is typically around 88.6°. nih.gov The C=N double bond length is approximately 1.306 Å. nih.gov The structure of related compounds often reveals a staggered conformation, and the steric hindrance caused by substituents can influence torsion angles. nih.gov

Table 1: Representative Crystallographic Data for a 2-Aminothiazole Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.789(3) |

| c (Å) | 15.432(6) |

| β (°) | 109.87(3) |

| Volume (ų) | 1290.1(8) |

| Z | 4 |

Note: This table presents representative data from a known 2-aminothiazole derivative to illustrate typical crystallographic parameters and does not represent the specific data for this compound.

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular forces. In 2-aminothiazole derivatives, hydrogen bonding plays a crucial role in the supramolecular assembly. nih.gov The primary amine group can act as a hydrogen bond donor, while the nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful and rapid technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds present. The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its primary amine, thiazole ring, and alkyl functionalities. researchgate.netresearchgate.net

The primary amine group (-NH₂) typically exhibits two stretching vibrations in the region of 3500-3300 cm⁻¹. researchgate.net The thiazole ring gives rise to several characteristic bands, including C=N stretching and C-S stretching vibrations. researchgate.net The C-H stretching vibrations of the butan-2-yl group and the thiazole ring will appear in the 3100-2850 cm⁻¹ region. researchgate.net

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine | N-H Stretch | 3500 - 3300 | Medium, Sharp (two bands) |

| N-H Bend | 1650 - 1580 | Medium | |

| Thiazole Ring | C-H Stretch | ~3100 | Medium to Weak |

| C=N Stretch | ~1620 | Medium to Strong | |

| C-S Stretch | 780 - 510 | Medium to Weak | |

| Alkyl Group | C-H Stretch | 2960 - 2850 | Strong |

| C-H Bend | 1470 - 1365 | Medium |

Note: This table is a generalized representation of expected IR absorption regions for the functional groups present in the target molecule.

The presence of these characteristic peaks in the IR spectrum provides strong evidence for the successful synthesis and structural integrity of this compound.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of organic compounds. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely used in the analysis of heterocyclic compounds like this compound. mdpi.comnih.gov

HPLC is a highly efficient separation technique used to determine the purity of a compound and to isolate it from a mixture. For aminothiazole derivatives, reversed-phase HPLC is a common method. d-nb.info In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The purity of the compound is typically assessed by injecting a solution of the sample into the HPLC system and monitoring the eluent with a UV detector at a specific wavelength. A single, sharp peak indicates a high degree of purity. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a specific set of conditions.

Table 3: General HPLC Conditions for Analysis of Aminothiazole Derivatives

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at a wavelength where the compound absorbs (e.g., 254 nm or 280 nm) |

| Column Temperature | Ambient or controlled (e.g., 30-40 °C) |

Note: These are general conditions and would require optimization for the specific analysis of this compound.

TLC is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. nih.gov A small amount of the sample is spotted onto a plate coated with an adsorbent, typically silica (B1680970) gel. nih.gov The plate is then placed in a developing chamber with a suitable solvent system (mobile phase). As the solvent moves up the plate by capillary action, it carries the sample components at different rates depending on their polarity and affinity for the stationary and mobile phases.

The retention factor (R_f), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific TLC system. A single spot on the developed chromatogram is an indication of purity. Visualization of the spots can be achieved under UV light or by using a staining reagent, such as ninhydrin (B49086) for primary amines. labinsights.nl

Table 4: General TLC Conditions for Analysis of Aminothiazole Derivatives

| Parameter | Condition |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ plates |

| Mobile Phase | A mixture of a nonpolar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) |

| Visualization | UV light (254 nm) or staining with an appropriate reagent (e.g., ninhydrin, iodine) |

Note: The mobile phase composition needs to be optimized to achieve good separation for this compound.

Computational and Theoretical Investigations of 4 Butan 2 Yl 1,3 Thiazol 2 Amine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for analyzing the electronic structure of molecules. These methods provide a detailed understanding of the electron distribution and molecular orbitals, which are crucial for predicting a molecule's stability and reactivity. For thiazole (B1198619) derivatives, DFT calculations are frequently employed to investigate their electronic and photochemical characteristics. researchgate.net

Studies on analogous thiazole structures often utilize the B3LYP functional combined with a basis set like 6-311++G(d,p) to optimize the molecular geometry and compute various electronic properties. researchgate.net This level of theory has been shown to provide a good balance between computational cost and accuracy for organic molecules. The insights gained from these calculations are instrumental in understanding the fundamental chemical nature of the thiazole ring system and its substituents.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and distribution of these orbitals are key to predicting how a molecule will interact with other species. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. wikipedia.org

| Thiazole Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| (E)-4-(4-(1-(2-(4-(4-nitrophenyl)thiazol-2-yl)hydrazineylidene)ethyl)phenyl)morpholine | -5.98 | -2.56 | 3.42 |

An electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The ESP map is generated by plotting the electrostatic potential on the molecule's electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.net Green and yellow represent regions of neutral or intermediate potential. researchgate.net

For amine-containing compounds, the hydrogen atoms of the amine group typically show regions of high positive potential (blue), making them potential sites for hydrogen bonding and nucleophilic attack. researchgate.net Conversely, electronegative atoms like nitrogen and sulfur in the thiazole ring would be expected to have a more negative potential (red or yellow). In the context of 4-(butan-2-yl)-1,3-thiazol-2-amine, the nitrogen atom of the amino group and the sulfur atom of the thiazole ring would likely be electron-rich regions, while the hydrogen atoms of the amino group would be electron-poor. This charge distribution is crucial for understanding intermolecular interactions, including those with biological targets.

Molecular Modeling and Docking Studies of Ligand-Target Interactions (Preclinical)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov For thiazole derivatives, molecular docking studies have been conducted to investigate their binding modes with various biological targets, such as tubulin and cyclooxygenase (COX) enzymes. nih.govekb.eg

In a typical docking study, the 3D structure of the ligand (e.g., this compound) is placed into the binding site of the target protein. A scoring function is then used to estimate the binding affinity, often expressed as a free binding energy (in kcal/mol). Lower binding energies indicate a more stable and favorable interaction. Studies on other 2-aminothiazole (B372263) derivatives have shown that the thiazole ring can play a significant role in binding interactions, sometimes through noncovalent interactions involving the sulfur atom. nih.gov

While specific docking studies for this compound are not extensively reported, the following table illustrates typical binding energies observed for other thiazole derivatives with their respective targets.

| Thiazole Derivative | Target Protein | Binding Energy (kcal/mol) |

|---|---|---|

| Combretastatin A-4 (Reference) | Tubulin | -13.42 |

| Thiazole derivative 5c | Tubulin | -13.88 |

| Thiazole derivative 7c | Tubulin | -14.50 |

Conformational Analysis and Energy Minimization Studies

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations (conformers) of a molecule and their relative energies. This is typically done by systematically rotating the rotatable bonds in the molecule and calculating the potential energy of each resulting conformation. The lowest energy conformations are the most likely to be present under physiological conditions.

Prediction of Reactivity and Selectivity via Computational Methods

Computational methods provide a powerful means to predict the reactivity and selectivity of chemical reactions. By analyzing the electronic properties derived from quantum chemical calculations, such as the distribution of frontier molecular orbitals and the electrostatic potential, chemists can predict which sites on a molecule are most likely to react and what types of reactions are favored. nih.gov

For this compound, the FMOs can indicate the most probable sites for electrophilic and nucleophilic attack. The LUMO distribution would highlight the regions most susceptible to nucleophilic attack, while the HOMO distribution would indicate the most likely sites for electrophilic attack. The electrostatic potential map further refines these predictions by showing the charge distribution across the molecule. nih.gov This information is invaluable for designing synthetic routes and for understanding the metabolic fate of the compound in a biological system.

Exploration of Biological Activities of 4 Butan 2 Yl 1,3 Thiazol 2 Amine and Its Derivatives Preclinical Research

Antimicrobial Activity Studies

The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents with novel mechanisms of action. nih.govnih.gov Thiazole (B1198619) derivatives have emerged as a promising class of compounds in this area, with numerous studies demonstrating their efficacy against a wide range of bacteria and fungi. researchgate.netnih.govnanobioletters.com

Derivatives of 2-aminothiazole (B372263) have shown significant antibacterial properties in preclinical studies. For instance, a series of twenty-nine 4-(indol-3-yl)thiazole-2-amines and their acylamine derivatives were evaluated for antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov The Minimum Inhibitory Concentrations (MIC) for the indole (B1671886) derivatives were found to be in the range of 0.06–1.88 mg/mL. nih.gov In this series, Salmonella Typhimurium was the most sensitive strain, while Staphylococcus aureus was the most resistant. nih.govbg.ac.rs Specifically, compound 5x, which features a propan-2-ylidenhydrazine substituent, was identified as the most potent, with MIC values between 0.06–0.12 mg/mL. nih.gov

Further studies on 2,3-diaryl-thiazolidin-4-ones, another class of related derivatives, also demonstrated broad-spectrum antibacterial activity, with MIC values ranging from 0.008 to 0.24 mg/mL against six bacterial strains. mdpi.com In tests against resistant strains, certain compounds were found to be more potent than the reference drug ampicillin (B1664943) against Methicillin-resistant S. aureus (MRSA), P. aeruginosa, and E. coli. nih.govmdpi.com The introduction of halogen groups to the phenyl ring of some thiazole derivatives appears to enhance antibacterial activity, particularly against Gram-positive bacteria. nih.gov

📊 Interactive Table: In Vitro Antibacterial Activity of Thiazole Derivatives

| Derivative Class | Compound | Test Organism | MIC (mg/mL) | MBC (mg/mL) | Source |

| 4-(Indol-3-yl)thiazole-2-amine | 5x | S. aureus | 0.12 | 0.24 | nih.govbg.ac.rs |

| 4-(Indol-3-yl)thiazole-2-amine | 5x | S. Typhimurium | 0.06 | 0.12 | nih.govbg.ac.rs |

| 4-(Indol-3-yl)thiazole-2-amine | 5m | MRSA | 0.12 | 0.24 | nih.gov |

| 4-(Indol-3-yl)thiazole-2-amine | 5d | MRSA | 0.24 | 0.24 | nih.gov |

| 2,3-Diaryl-thiazolidin-4-one | 5 | S. Typhimurium | 0.008 | 0.016 | mdpi.com |

| 2,3-Diaryl-thiazolidin-4-one | 5 | S. aureus | 0.06 | 0.12 | mdpi.com |

MIC: Minimum Inhibitory Concentration; MBC: Minimal Bactericidal Concentration; MRSA: Methicillin-resistant Staphylococcus aureus

Thiazole derivatives have also demonstrated significant potential as antifungal agents. researchgate.netnanobioletters.com The antifungal activity of azole-containing compounds is often linked to their ability to disrupt the fungal cell wall by inhibiting ergosterol (B1671047) synthesis. nih.gov In vitro testing of novel 1,3-thiazole derivatives against pathogenic Candida strains revealed that several compounds had lower MIC values than the standard antifungal drug fluconazole. nih.gov

Similarly, evaluations of 4-(indol-3-yl)thiazole-2-amines showed that the antifungal activity of some compounds was equipotent or exceeded that of the reference agents bifonazole (B1667052) and ketoconazole. nih.govbg.ac.rs Another study on 2,3-diaryl-thiazolidin-4-ones also reported antifungal activity comparable or superior to these reference drugs. mdpi.com Research into novel thiazolidinone derivatives showed that compounds with hydroxy and nitro substitutions were more potent antifungal agents than fluconazole. nanobioletters.com

📊 Interactive Table: In Vitro Antifungal Activity of Thiazole Derivatives

| Derivative Class | Compound | Test Organism | MIC (µg/mL) | MFC (µg/mL) | Source |

| 4-(Indol-3-yl)thiazole-2-amine | 5g | C. albicans | 3.75 | 7.5 | nih.govbg.ac.rs |

| 4-(Indol-3-yl)thiazole-2-amine | 5g | A. fumigatus | 7.5 | 15 | nih.govbg.ac.rs |

| 2,3-Diaryl-thiazolidin-4-one | 5 | C. albicans | 15 | 30 | mdpi.com |

| 2,3-Diaryl-thiazolidin-4-one | 5 | T. viride | 80 | 160 | mdpi.com |

| 2,4-Disubstituted-1,3-thiazole | 4a | C. albicans | >200 | >200 | nih.gov |

| 2,4-Disubstituted-1,3-thiazole | 7d | C. albicans | 62.5 | 125 | nih.gov |

MIC: Minimum Inhibitory Concentration; MFC: Minimal Fungicidal Concentration

The mechanism of antimicrobial action for thiazole derivatives has been explored through computational and experimental studies. For their antifungal properties, the primary target is believed to be the enzyme lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 gene), also known as CYP51. nih.govbg.ac.rs This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane. nih.govnih.gov Inhibition of this enzyme disrupts ergosterol production, leading to a compromised cell membrane and ultimately fungal cell death. nih.govmdpi.com Molecular docking studies have implicated CYP51 inhibition as the likely mechanism for the antifungal activity of 4-(indol-3-yl)thiazole-2-amines and 2,3-diaryl-thiazolidin-4-ones. nih.govmdpi.com

For their antibacterial activity, docking studies suggest that these compounds may act by inhibiting MurB, an enzyme involved in the biosynthesis of peptidoglycan. nih.govbg.ac.rsmdpi.com Peptidoglycan is a crucial component of the bacterial cell wall, providing structural integrity. By inhibiting MurB, these thiazole derivatives interfere with cell wall synthesis, leading to bacterial cell lysis and death. mdpi.com

Anticancer and Antiproliferative Activity Research

The thiazole scaffold is a key feature in several anticancer agents, recognized for its ability to interact with various biological targets implicated in cancer development. nih.gov Consequently, numerous 2-aminothiazole derivatives have been synthesized and evaluated for their potential as anticancer drugs, showing promising cytotoxic and antiproliferative effects in preclinical models. nih.govnih.gov

A wide array of thiazole derivatives has been tested for cytotoxicity against various human cancer cell lines. In one study, thiazole-amino acid hybrid derivatives were evaluated against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cells. nih.govrsc.org While the parent 2-aminothiazoles showed weak to no cytotoxicity, many of the hybrid compounds exhibited moderate to strong activity. nih.gov Five of these compounds displayed potent cytotoxicity with IC₅₀ values ranging from 2.07 to 8.51 μM, comparable to the positive control 5-fluorouracil. nih.govrsc.org

Another study focusing on N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides found that one derivative showed strong antiproliferative activity against HeLa cells, with an IC₅₀ value of 1.6 ± 0.8 µM. nih.gov Similarly, research on [3-allyl-4-(4¹-methoxyphenyl)-3H-thiazole-2-ylidene]-(3²-trifluoromethylphenyl)amine hydrobromide demonstrated its effectiveness in inhibiting the growth of several tumor cell lines, including MCF-7 breast cancer cells and HeLa (KB-3-1) cervical cancer cells. dmed.org.ua

📊 Interactive Table: In Vitro Cytotoxicity (IC₅₀) of Thiazole Derivatives

| Derivative Class | Compound | Cell Line | IC₅₀ (µM) | Source |

| Thiazole-amino acid hybrid | 5a | HeLa | 2.65±0.11 | nih.gov |

| Thiazole-amino acid hybrid | 5f | HeLa | 4.88±0.34 | nih.gov |

| Thiazole-amino acid hybrid | 5o | MCF-7 | 8.51±0.42 | nih.gov |

| Thiazole-amino acid hybrid | 5ac | MCF-7 | 2.07±0.15 | nih.gov |

| N-benzyl-thiazolyl acetamide | 27 | HeLa | 1.6±0.8 | nih.gov |

| N-benzyl-thiazolyl acetamide | 27 | MCF-7 | >50 | nih.gov |

| Phenyl-thiazole amine hydrobromide | - | MCF-7 | 15.6 | dmed.org.ua |

| Phenyl-thiazole amine hydrobromide | - | HeLa (KB-3-1) | 10.3 | dmed.org.ua |

| N,4-diaryl-1,3-thiazole-2-amine | 10s | SGC-7901 | 0.04 | nih.gov |

IC₅₀: Half-maximal inhibitory concentration; HeLa: Cervical cancer; MCF-7: Breast cancer; SGC-7901: Gastric cancer

A primary mechanism for the antiproliferative action of many thiazole derivatives is the inhibition of tubulin polymerization. nih.govnih.gov Microtubules, which are dynamic polymers of tubulin, are essential for forming the mitotic spindle during cell division. nih.govresearchgate.net By interfering with microtubule assembly and dynamics, these compounds can arrest the cell cycle, typically at the G2/M phase, which prevents cell division and ultimately leads to programmed cell death, or apoptosis. nih.govresearchgate.netharvard.edu

Molecular docking studies have shown that derivatives such as N,4-diaryl-1,3-thiazole-2-amines can bind to the colchicine-binding site on tubulin, potently inhibiting its polymerization and disrupting the microtubule network. nih.govharvard.edu This disruption of microtubule function is a well-established mechanism for anticancer drugs. researchgate.net

The cell cycle arrest induced by these compounds triggers the apoptotic pathway. Studies on novel thiazole-2-acetamide derivatives demonstrated that the most active compounds induced apoptosis by activating caspases 3 and 9 and the pro-apoptotic protein Bax, while down-regulating the anti-apoptotic protein Bcl-2. nih.gov Other research on 1,3,4-thiadiazole (B1197879) derivatives confirmed that active compounds could arrest the cell cycle at the G2/M phase, likely through the inhibition of cyclin-dependent kinase 1 (CDK1), and significantly increase the percentage of cells undergoing apoptosis. nih.gov

In vivo Studies in Animal Models (preclinical, e.g., tumor growth inhibition)

The in vivo anticancer potential of thiazole derivatives has been demonstrated in animal models. For instance, a study involving N-(4-oxo-2-(4-((5-aryl-1,3,4-thiadiazol-2-yl) amino) phenyl thiazolidin-3-yl) benzamide (B126) (TH08) in Swiss albino mice with Ehrlich ascites carcinoma (EAC) showed promising results. impactfactor.org Treatment with this thiadiazole derivative led to a reduction in tumor weight and inhibited tumor cell growth. impactfactor.org Notably, the lifespan of the tumor-bearing mice was significantly increased following treatment. impactfactor.org These findings highlight the potential of such compounds to slow down tumor progression. impactfactor.org

Further research on other thiazole-containing compounds has also shown positive outcomes in preclinical cancer models. For example, some derivatives have been found to effectively bring RBC and hemoglobin levels back to a normal range in EAC tumor-bearing mice, while also mitigating the increase in white blood cell counts. impactfactor.org This suggests a potential to counteract some of the hematological complications associated with cancer.

While not directly focused on 4-(butan-2-yl)-1,3-thiazol-2-amine itself, these studies on structurally related thiazole and thiadiazole derivatives provide a strong rationale for its investigation in in vivo cancer models. The observed anti-proliferative activity and ability to modulate tumor growth in preclinical settings suggest that this class of compounds holds promise for further development as anticancer agents.

Enzyme Inhibition Studies

The inhibitory activity of this compound derivatives against various enzymes is a key area of research, revealing potential mechanisms for their observed biological effects.

Certain 2-aminothiazole sulfonamide derivatives have demonstrated significant inhibitory activity against urease from both Jack bean and Bacillus pasteurii. nih.gov Specifically, compounds with particular substitutions have shown strong inhibition, with IC50 values ranging from 14.06 to 20.21 μM/mL. nih.gov The structure-activity relationship (SAR) analyses from these studies indicate that the nature and position of substituent groups on the aryl portion of the molecules are critical in determining their urease inhibition potential. researchgate.net

Derivatives of 4-(4-chlorothiophen-2-yl)thiazol-2-amine have been investigated for their potential to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory process. frontiersin.org Some of these synthesized compounds, particularly 5d and 5e, have emerged as potent inhibitors of both COX and 5-LOX pathways. frontiersin.org While they were found to be less potent than the standard drug zileuton (B1683628) for 5-LOX inhibition, compound 5d exhibited an IC50 value of 23.08 μM. frontiersin.org

In the context of COX inhibition, these derivatives were compared against standard drugs like aspirin (B1665792) for COX-1 and celecoxib (B62257) for COX-2. frontiersin.org The research has shown that specific modifications to the thiazole scaffold can lead to effective dual inhibition of COX and LOX, which could offer a beneficial anti-inflammatory profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov For example, the compound CBS-1108, a 2-acetylthiophene (B1664040) 2-thiazolylhydrazone, was found to inhibit 5-lipoxygenase with an IC50 of 2 x 10(-6) M and cyclooxygenase with an IC50 of 2 x 10(-6) M. nih.gov

A study on 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone (Les-6222) demonstrated its ability to inhibit both COX-1 and COX-2, with a notable selectivity towards COX-2. mdpi.com This highlights the potential for developing selective COX inhibitors within this class of compounds.

| Compound | Target Enzyme | IC50 (µM) |

| Compound 5d | 5-LOX | 23.08 |

| CBS-1108 | 5-lipoxygenase | 2 |

| CBS-1108 | Cyclooxygenase | 2 |

Research has extended to other enzyme targets for 2-aminothiazole derivatives, revealing a broader spectrum of inhibitory activities. Studies have shown that these compounds can act as inhibitors of carbonic anhydrase (hCA I and hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov

For instance, 2-amino-4-(4-chlorophenyl)thiazole demonstrated potent inhibition of hCA I with a Ki of 0.008 µM, while 2-amino-4-(4-bromophenyl)thiazole (B182969) was a strong inhibitor of hCA II, AChE, and BChE with Ki values of 0.124 µM, 0.129 µM, and 0.083 µM, respectively. nih.gov Molecular docking studies have further supported these findings, indicating strong binding affinities of these derivatives to the active sites of these enzymes. nih.gov

Additionally, certain 2-aminothiazole sulfonamide derivatives have been identified as inhibitors of α-glucosidase and α-amylase, with IC50 values in the range of 20.34 to 37.20 μM/mL, suggesting potential applications in managing diabetes. nih.gov Other research has pointed towards the inhibition of human dihydroorotate (B8406146) dehydrogenase (hDHODH) by 4-thiazolidinone (B1220212) derivatives. nih.gov

| Derivative | Target Enzyme | Ki (µM) |

| 2-amino-4-(4-chlorophenyl)thiazole | hCA I | 0.008 |

| 2-amino-4-(4-bromophenyl)thiazole | hCA II | 0.124 |

| 2-amino-4-(4-bromophenyl)thiazole | AChE | 0.129 |

| 2-amino-4-(4-bromophenyl)thiazole | BChE | 0.083 |

Anticonvulsant Activity Research in Preclinical Models

The anticonvulsant properties of thiazole derivatives have been explored in various preclinical models. A number of 2-(2-furoylhydrazono)-3-substituted 4-thiazolidone and 2-(2-furoylhydrazono)-3,4-disubstituted 4-thiazoline derivatives have shown significant activity against seizures induced by maximal electroshock (MES). nih.gov

Furthermore, thiazole-bearing hybrids based on 2-imino-4-thiazolidinone and 2,4-dioxothiazolidine-5-carboxylic acid cores have been synthesized and evaluated in both pentylenetetrazole (PTZ)-induced seizure and MES tests. mdpi.com Certain compounds from this series, such as 5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one (Ib), demonstrated excellent anticonvulsant activity in both models, suggesting a potential mixed mechanism of action. mdpi.com

In a chronic epileptogenesis model using PTZ-induced kindling in mice, the 4-thiazolidinone derivative 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone (Les-6222) exhibited high anticonvulsant activity. mdpi.com Its efficacy was found to be superior to celecoxib and weaker than sodium valproate. mdpi.com This compound also showed neuroprotective properties by significantly decreasing the levels of neuron-specific enolase. mdpi.com

Structure-Activity Relationship (SAR) Analysis for Biological Efficacy

Structure-activity relationship (SAR) analysis is crucial for optimizing the biological efficacy of this compound derivatives. These studies have provided valuable insights into how different structural modifications influence their therapeutic potential.

For anticonvulsant activity, SAR studies on quinazoline (B50416) derivatives revealed that the presence of a highly lipophilic group, such as a butyl group, can enhance anticonvulsant effects. nih.gov The transformation of the parent compound into various derivatives led to a range of anticonvulsant activities, highlighting the importance of specific substitutions. nih.gov For instance, the incorporation of a morphilinoethyl moiety was found to play a substantial role in the anticonvulsant activity. nih.gov

In the context of enzyme inhibition, the type and position of groups attached to the aryl ring of 2-aminothiazole derivatives are key determinants of their urease inhibitory activity. researchgate.net Similarly, for the inhibition of human dihydroorotate dehydrogenase (hDHODH), SAR studies of 4-thiazolidinone derivatives indicated that the 4-thiazolidinone scaffold, a cyano substitution for R1, an ester structure for R2, and hydrophobic substitutions at the para- or meta-positions of the phenyl group are favorable for improving inhibitory activity. nih.gov

For anti-cancer activity, SAR analysis of 4-thiazolidinone-umbelliferone hybrids has shown that trimethoxy substitution on the phenyl ring is important for their in vitro cytotoxic potential. researchgate.net

These SAR analyses provide a rational basis for the design and synthesis of new, more potent, and selective derivatives of this compound for various therapeutic applications.

Impact of Butan-2-yl Moiety and Related Alkyl Chains on Activity Profiles

The nature and size of alkyl substituents on the thiazole ring are critical in determining the biological activity profile of 2-aminothiazole derivatives. While direct preclinical studies on this compound are not extensively documented in publicly available research, the influence of the butan-2-yl group and similar alkyl chains can be inferred from studies on analogous compounds.

The lipophilicity, or fat-solubility, conferred by alkyl groups can be a significant factor. For instance, in the related compound 4-(4-sec-butylphenyl)-1,3-thiazol-2-amine, the sec-butylphenyl group is thought to increase the molecule's ability to cross cellular membranes, potentially enhancing its access to intracellular targets. This suggests that the butan-2-yl moiety in the parent compound likely plays a similar role in modulating its pharmacokinetic and pharmacodynamic properties.

Structure-activity relationship (SAR) studies on various 2-aminothiazole derivatives have consistently shown that the length and branching of alkyl chains can have a profound effect on efficacy. Research on a series of 2-substituted-(4-(3,4,5-trimethoxyphenyl)thiazol-2-yl)acetamide derivatives revealed that a compound with a butylamino substituent exhibited a potent cytotoxic effect against the HepG2 human liver cancer cell line. nih.gov In another study, the presence of longer chain alkyl groups was found to be beneficial for the activity of certain derivatives. rsc.org

Conversely, there appears to be an optimal length for these alkyl chains, beyond which activity may decrease. This was observed in a series of derivatives where a hexyl group led to enhanced antibacterial efficacy, while longer decyl, dodecyl, and hexadecyl groups resulted in diminished activity. This indicates that a specific size and conformation of the alkyl substituent are necessary for optimal interaction with the biological target.

Furthermore, research on 4-aryl-N-arylcarbonyl-2-aminothiazoles as inhibitors of Hec1/Nek2 for anticancer applications highlighted that incorporating a methyl group at either the C4- or C5-position of the thiazole ring led to a decrease in potency. nih.gov This underscores the sensitivity of the biological activity to even small changes in the substitution pattern of the thiazole core.

Table 1: Impact of Alkyl Chain on Biological Activity of 2-Aminothiazole Derivatives

| Derivative Class | Alkyl Substituent | Observed Biological Effect |

|---|---|---|

| 2-Substituted-(4-(3,4,5-trimethoxyphenyl)thiazol-2-yl)acetamide | Butylamino | Strong cytotoxic effect on HepG2 cell line. nih.gov |

| Piperazine-substituted thiazoles | Hexyl | Enhanced antibacterial efficacy. |

| Piperazine-substituted thiazoles | Decyl, Dodecyl, Hexadecyl | Weak antibacterial activity. |

| 4,5-Disubstituted thiazoles | Methyl at C4 or C5 | Decreased cytotoxic potency. nih.gov |

Influence of Substituents on Thiazole Ring and Amino Group on Biological Efficacy

The biological efficacy of 2-aminothiazole derivatives is highly dependent on the nature of substituents on both the thiazole ring and the 2-amino group. nih.gov These modifications can influence the molecule's electronic properties, steric hindrance, and ability to form key interactions with biological targets.

Substituents on the Thiazole Ring:

The substitution pattern on the thiazole ring itself is a key determinant of activity. For example, in a series of N,4-diaryl-1,3-thiazole-2-amines investigated as tubulin inhibitors, the nature of the aryl group at the 4-position significantly impacted antiproliferative activity. nih.gov Similarly, for a series of antimycobacterial and antiplasmodial compounds, a 2-pyridyl ring at the 4-position of the thiazole was found to be optimal for antimycobacterial activity. nih.gov

Substituents on the 2-Amino Group:

The 2-amino group is a common site for modification to modulate biological activity. In the aforementioned antimycobacterial and antiplasmodial series, an amide linker between the 2-amino position and a substituted phenyl ring was crucial for optimal antimycobacterial effects. nih.gov For antiplasmodial activity, the presence of hydrophobic, electron-withdrawing groups on this phenyl ring was most effective. nih.gov

However, not all substitutions are beneficial. The introduction of a methyl or acetyl group at the nitrogen of the 2-aminothiazole skeleton in a series of N,4-diaryl-1,3-thiazole-2-amines resulted in reduced antiproliferative activity compared to the unsubstituted analog. nih.gov

Combined Influence of Substituents:

Table 2: Influence of Substituents on the Biological Efficacy of 2-Aminothiazole Derivatives

| Position of Substitution | Substituent Type | Resulting Biological Effect |

|---|---|---|

| Thiazole Ring (Position 4) | 2-Pyridyl ring | Optimal antimycobacterial activity. nih.gov |

| 2-Amino Group | Amide-linked substituted phenyl ring | Optimal antimycobacterial activity. nih.gov |

| Phenyl ring attached to 2-amino group | Hydrophobic, electron-withdrawing groups | Enhanced antiplasmodial activity. nih.gov |

| 2-Amino Group (Nitrogen) | Methyl or Acetyl group | Reduced antiproliferative activity. nih.gov |

| Phenyl ring attached to 2-amino group | p-Hydroxyl or p-Dimethylamino | Promising antimicrobial and anticancer activity. nih.gov |

Investigation of Receptor Binding Profiles (preclinical)

Preclinical investigations into the receptor binding profiles of this compound and its derivatives have utilized computational molecular docking studies to predict and rationalize their interactions with various biological targets. These in silico methods are instrumental in understanding the molecular basis of their observed biological activities and in guiding the design of more potent and selective compounds.

For instance, derivatives of 4-(4-bromophenyl)-thiazol-2-amine have been docked into the binding pockets of several target proteins to explain their antimicrobial and anticancer effects. nih.gov These studies have provided insights into the specific amino acid residues that are crucial for binding and have helped to correlate the chemical structure of the compounds with their biological function.

In the context of anti-inflammatory research, newly synthesized 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives were subjected to molecular docking studies with cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX) enzymes. nih.govfrontiersin.org The crystal structures of these target proteins, retrieved from the Protein Data Bank (PDB) with identifiers such as 1CX2 for COX-2 and 6N2W for 5-LOX, were used to model the binding interactions. frontiersin.org These studies supported the in vitro findings and confirmed that the synthesized compounds could effectively bind to the active sites of these enzymes. nih.gov

Furthermore, certain 2-aminothiazole derivatives have been identified as allosteric modulators of protein kinase CK2. Docking simulations using the crystal structure of human CK2α (e.g., PDB entry 3FWQ) have helped to delineate the allosteric binding pocket, which is located near the ATP binding site. nih.gov These computational models have been crucial in understanding the non-competitive inhibition mechanism of these compounds.

In the realm of anticancer research, a series of N,4-diaryl-1,3-thiazole-2-amines were designed as tubulin inhibitors. Molecular docking results suggested that the most potent compounds in this series could bind to the colchicine (B1669291) binding site of tubulin, thereby disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase. nih.gov

Table 3: Preclinical Receptor Binding Targets of 2-Aminothiazole Derivatives

| Compound Class | Biological Target | PDB ID (if specified) | Predicted Binding Interaction |

|---|---|---|---|

| 4-(4-Bromophenyl)-thiazol-2-amine derivatives | Various antimicrobial and anticancer targets | 1JIJ, 4WMZ, 3ERT | Good docking scores within the binding pockets. nih.gov |

| 4-(4-Chlorothiophen-2-yl)thiazol-2-amine derivatives | COX-1, COX-2, 5-LOX | 1CX2 (COX-2), 6N2W (5-LOX) | Effective binding to amino acid residues at the target site. nih.govfrontiersin.org |

| 2-Aminothiazole derivatives | Protein Kinase CK2α | 3FWQ | Binding to an allosteric pocket near the ATP binding site. nih.gov |

| N,4-Diaryl-1,3-thiazol-2-amines | Tubulin | Not specified | Binding to the colchicine binding site. nih.gov |

Applications of 4 Butan 2 Yl 1,3 Thiazol 2 Amine and Its Derivatives in Non Therapeutic Fields

Agrochemical Applications

The 2-aminothiazole (B372263) scaffold is a known pharmacophore in the development of biologically active compounds, including those with applications in agriculture. researchgate.net While specific data for 4-(butan-2-yl)-1,3-thiazol-2-amine is limited, the properties of related thiazole (B1198619) derivatives provide insight into its potential agrochemical uses.

Fungicidal Properties

Thiazole derivatives are recognized for their fungicidal capabilities. researchgate.net The core structure is integral to various biocides. Research into related compounds, such as 2-amino-1,3,4-thiadiazoles, has shown that derivatives can exhibit significant antifungal activity against various plant pathogens. nih.gov For instance, certain fluorinated and chlorinated 2-amino-1,3,4-thiadiazole (B1665364) derivatives have demonstrated good inhibitory effects against fungi like Aspergillus niger. nih.gov Although direct studies on the fungicidal action of this compound are not widely published, the general activity of the 2-aminothiazole class suggests its potential as a lead structure for developing new fungicidal agents. nih.gov

Insecticidal Properties

The thiazole ring is a key component in a number of commercially successful insecticides. The structural features of 2-aminothiazole derivatives make them candidates for the development of new pesticidal agents. nih.gov The broader class of nitrogen-sulfur heterocycles, including thiazoles and thiadiazoles, has extensive applications as insecticides in agriculture. nih.gov This suggests that this compound could serve as a foundational structure for novel insecticides.

Plant Growth Regulation Studies

While specific research on the plant growth regulatory effects of this compound is not prominent in the literature, related heterocyclic structures have been investigated for this purpose. For example, the triazole derivative, 1-(3-Amino- rsc.orgresearchgate.netnih.govtriazol-1-yl)-3,3-dimethyl-butan-2-one, has been shown to induce lateral root formation and enhance primary root elongation in soybeans. This highlights the potential of nitrogen-containing heterocyclic compounds to influence plant development.

Material Science Research and Development of Bioactive Materials

In the field of material science, 2-aminothiazole derivatives have found utility, particularly in the creation of dyes and functional polymers. researchgate.net These compounds can be used as precursors for various types of dyes for synthetic fibers. researchgate.net The reactivity of the amino group and the thiazole ring allows for their incorporation into larger polymeric structures, potentially imparting bioactive properties to the resulting materials. The development of thiazole-based bioactive materials is an area of ongoing research, with applications in creating surfaces with antimicrobial properties or for use in sensors. nih.govresearchgate.net

Use as Building Blocks in Complex Molecule Synthesis

The 2-aminothiazole core, including this compound, is a fundamental building block in organic synthesis. researchgate.net Its utility stems from the reactivity of the amino group and the potential for substitution on the thiazole ring. The Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioureas, is a classic and widely used method to prepare these scaffolds. nih.gov

These thiazole derivatives serve as key intermediates in the synthesis of a wide array of more complex molecules. nih.govmdpi.com For example, the amino group can be readily acylated or can participate in condensation reactions to build larger molecular frameworks. nih.govmdpi.com

Table 1: Examples of Complex Molecules Synthesized from 2-Aminothiazole Scaffolds

| Starting 2-Aminothiazole Derivative | Reaction Type | Product Class | Reference |

|---|---|---|---|

| 2-amino-4-phenylthiazole | Reaction with aromatic aldehydes | 2-arylideneamino-4-phenylthiazoles | mdpi.com |

| 2-aminothiazole | Acylation with acyl halides | N-(thiazol-2-yl)amides | mdpi.com |

| 4-(indol-3-yl)thiazol-2-amines | Acylation with acid chlorides | 4-(indol-3-yl)thiazole acylamines | mdpi.com |

| 2-aminothiazole derivatives | Conversion to acid chloride and acylation | Carboxylic acid-(substitutedphenyl-thiazole)-amides | nih.gov |

| 2-aminothiazole-4-carboxylate | Grignard reaction | Substituted 2-aminothiazoles | nih.gov |

This versatility makes this compound a valuable starting material for creating libraries of diverse compounds for screening in various applications, including drug discovery and materials science. researchgate.net

Catalytic Applications

While 2-aminothiazole derivatives are not typically used as catalysts themselves, they are central to many catalytic reactions. The synthesis of the 2-aminothiazole ring often employs catalysts to improve efficiency and yield. rsc.org For instance, novel multifunctional ionic liquid nanocatalysts have been developed for the one-pot synthesis of 2-aminothiazoles. rsc.org Furthermore, the term "chemical reaction accelerators" has been used in relation to these compounds, suggesting a role in facilitating certain chemical transformations. researchgate.net The development of efficient catalytic systems, such as those using diammonium hydrogen phosphate (B84403) and DABCO, for the synthesis of 2-aminothiazole derivatives in environmentally friendly aqueous media highlights the importance of catalysis in the lifecycle of these compounds. scilit.com

Analytical Method Development for Research and Quality Control of 4 Butan 2 Yl 1,3 Thiazol 2 Amine

Chromatographic Methodologies for Quantification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) stands as the primary technique for the quantification and assessment of the purity of 4-(Butan-2-yl)-1,3-thiazol-2-amine due to its high resolution, sensitivity, and specificity. The development of an HPLC method for this compound would typically involve a reverse-phase approach.

A suitable starting point for method development would be a C18 stationary phase, which is effective for separating moderately polar compounds like the target thiazole (B1198619) derivative. The mobile phase composition is a critical parameter that requires optimization. A typical mobile phase might consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The inclusion of an acid, like formic acid or phosphoric acid, in the mobile phase can improve peak shape and resolution by suppressing the ionization of the basic amine group in the molecule. sielc.com Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of both the main compound and any potential impurities with differing polarities.

Liquid chromatography-mass spectrometry (LC-MS) is another powerful tool, particularly during the research phase, as it provides molecular weight information that can aid in the identification of the main peak and any impurities. acs.org For routine quality control, a UV detector is typically sufficient and more cost-effective.

Table 1: Representative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This method would be validated according to ICH guidelines to ensure its linearity, accuracy, precision, specificity, and robustness for its intended purpose of quantification and purity assessment.

Spectrophotometric Detection Methods

UV-Vis spectrophotometry is a valuable technique for the characterization and quantification of this compound. Thiazole derivatives are known to exhibit characteristic UV absorption maxima. Studies on similar thiazole-containing compounds have shown absorption in the range of 326–366 nm. urfu.ru The specific wavelength of maximum absorbance (λmax) for this compound would need to be determined experimentally by scanning a dilute solution of the pure compound across the UV-Vis spectrum.

The solvent used can influence the position and intensity of the absorption bands. Common solvents for this analysis include ethanol, methanol, and acetonitrile. researchgate.net Once the λmax is determined, a calibration curve can be constructed by measuring the absorbance of a series of solutions of known concentrations. This allows for the quantification of the compound in solution, which is particularly useful for dissolution testing or for a quick estimation of concentration.

Table 2: Expected Spectrophotometric Properties of this compound

| Parameter | Expected Value |

| Wavelength of Maximum Absorbance (λmax) | ~250-270 nm and ~330-360 nm |

| Molar Absorptivity (ε) | To be determined experimentally |

| Solvent | Ethanol or Methanol |

The in vitro evaluation of some 2-aminothiazole (B372263) derivatives has utilized spectrophotometric measurements at 260 nm to assess their interaction with biological targets, suggesting this could also be a relevant wavelength for detection. mdpi.com

Purity and Impurity Profiling in Research Batches

The purity of a research batch of this compound is a critical indicator of the success and control of the synthetic process. The chromatographic methods described in section 8.1 are the primary tools for determining the purity and identifying any impurities. Impurities can arise from starting materials, by-products of the reaction, or degradation of the final compound.

Impurity profiling involves the detection, identification, and quantification of these impurities. In a typical chromatogram, the area of the main peak relative to the total area of all peaks is used to calculate the purity. For instance, a purity of 98% is often a target for research-grade compounds. cymitquimica.com

The identification of unknown impurity peaks often requires more advanced techniques. LC-MS is invaluable for this purpose, as the mass-to-charge ratio of an impurity can provide a strong clue as to its structure. If an impurity is present at a significant level (e.g., >0.1%), it may need to be isolated using preparative HPLC for full structural elucidation by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. urfu.ru

Common potential impurities in the synthesis of 2-aminothiazoles could include unreacted starting materials such as the corresponding α-haloketone and thiourea (B124793), or by-products from side reactions. researchgate.net Degradation products might form due to factors like light, heat, or pH extremes. A forced degradation study, where the compound is subjected to stress conditions, can help to identify potential degradants and establish the stability-indicating nature of the analytical method.

Table 3: Hypothetical Impurity Profile for a Research Batch of this compound

| Impurity | Retention Time (min) | Area % | Potential Identification |

| Impurity A | 5.2 | 0.35 | Unreacted starting material |

| Impurity B | 8.9 | 0.60 | By-product |

| Impurity C | 12.1 | 0.25 | Degradation product |

| Main Compound | 10.5 | 98.8 | This compound |

This systematic approach to analytical method development ensures that reliable data is generated to support the ongoing research and eventual quality control of this compound.

Future Research Directions and Translational Perspectives for 4 Butan 2 Yl 1,3 Thiazol 2 Amine

Design and Synthesis of Advanced Analogs with Tuned Properties and Enhanced Selectivity

A crucial future direction for 4-(butan-2-yl)-1,3-thiazol-2-amine is the rational design and synthesis of advanced analogs to enhance its biological activity and selectivity. Structure-activity relationship (SAR) studies on various 2-aminothiazole (B372263) derivatives have demonstrated that modifications at different positions of the thiazole (B1198619) ring can significantly impact their potency and target specificity. nih.govnih.gov

Future synthetic efforts should focus on modifying the butan-2-yl group at the C4 position. This could involve exploring different alkyl chain lengths, degrees of branching, and the introduction of cyclic or aromatic moieties. Such modifications can influence the compound's lipophilicity and steric interactions with its biological target. Additionally, derivatization of the 2-amino group is a well-established strategy to modulate the pharmacological profile of 2-aminothiazoles. nih.govnih.gov The introduction of various acyl, aryl, or heterocyclic substituents on the amine can lead to the discovery of analogs with improved efficacy and reduced off-target effects. For instance, the introduction of substituted benzoyl groups at the N-2 position of other 2-aminothiazoles has been shown to significantly improve their antitubercular activity. nih.gov

The following table illustrates potential modifications to the this compound scaffold for generating analog libraries.

| Modification Site | Proposed Modifications | Rationale |

| C4-position (butan-2-yl) | Varying alkyl chain length (e.g., propyl, pentyl) | Modulate lipophilicity and target binding |

| Introduction of cycloalkyl groups (e.g., cyclobutyl, cyclohexyl) | Introduce conformational rigidity | |

| Introduction of aromatic or heteroaromatic rings | Explore new binding interactions | |

| N2-position (amino group) | Acylation with substituted benzoyl chlorides | Enhance potency and selectivity |

| Reaction with various isocyanates or isothiocyanates | Generate urea (B33335) and thiourea (B124793) derivatives with diverse biological activities | |

| Introduction of heterocyclic moieties | Explore novel chemical space |

Comprehensive Mechanistic Studies of Biological Activities at a Molecular Level

While the 2-aminothiazole scaffold is associated with a wide range of biological activities, the specific molecular targets of this compound remain to be elucidated. Future research must involve comprehensive mechanistic studies to identify its protein targets and understand its mode of action at the molecular level.

Based on the known activities of other 2-aminothiazole derivatives, potential mechanisms of action to investigate for this compound and its analogs include the inhibition of various kinases, such as Src family kinases or vascular endothelial growth factor receptor-2 (VEGFR-2), which are often implicated in cancer progression. nih.govdrugbank.comnih.gov Other possibilities include the disruption of microtubule polymerization, a mechanism employed by some anticancer agents, or the modulation of inflammatory pathways. nih.gov

A battery of in vitro and in cellulo assays will be necessary to unravel these mechanisms. Enzymatic assays against a panel of kinases and other relevant enzymes can identify direct molecular targets. Cell-based assays using various cancer cell lines can determine the compound's effect on cell proliferation, apoptosis, and cell cycle progression. mdpi.com Molecular docking studies can further provide insights into the binding interactions between the compound and its potential protein targets. nih.gov

Development of New, Sustainable Synthetic Routes for Scalability

For any promising compound to advance through the drug discovery pipeline, the development of efficient, scalable, and sustainable synthetic routes is paramount. The classical Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea, is a common method for preparing 2-aminothiazoles. nih.govresearchgate.net However, future research should focus on developing greener and more efficient synthetic methodologies.

Exploration of Novel Applications in Emerging Scientific Disciplines

The 2-aminothiazole scaffold has demonstrated a remarkable versatility, with derivatives showing efficacy in a multitude of therapeutic areas. mdpi.comnih.gov While initial investigations might focus on a specific biological activity, such as anticancer or antimicrobial effects, it is crucial to explore the full therapeutic potential of this compound in other emerging scientific disciplines.

Given the broad biological profile of the 2-aminothiazole class of compounds, future studies could investigate the utility of this compound and its analogs as neuroprotective agents for neurodegenerative diseases, as modulators of the immune system for autoimmune disorders, or as antiparasitic agents. The diverse range of biological activities associated with this scaffold suggests that it may interact with multiple biological targets, opening up possibilities for drug repurposing and the discovery of novel therapeutic applications. nih.govnih.gov

The following table outlines potential therapeutic areas for the exploration of this compound based on the known activities of the 2-aminothiazole scaffold.

| Therapeutic Area | Potential Application | Rationale based on 2-Aminothiazole Scaffold |

| Oncology | Anticancer agent | Known inhibitors of various kinases and tubulin polymerization. nih.govnih.gov |

| Infectious Diseases | Antibacterial, antifungal, antiviral agent | Broad-spectrum antimicrobial activity reported for many derivatives. mdpi.comnih.gov |

| Neurology | Neuroprotective agent | Potential to modulate pathways involved in neurodegeneration. |

| Inflammation | Anti-inflammatory agent | Known to inhibit inflammatory pathways. mdpi.com |

Integration with Chemoinformatics and High-Throughput Screening for Lead Identification

To accelerate the drug discovery process, the integration of chemoinformatics and high-throughput screening (HTS) is essential. nih.gov For this compound, computational tools can be employed to design virtual libraries of analogs with desirable drug-like properties. In silico methods can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of these virtual compounds, helping to prioritize the synthesis of those with the highest probability of success. nih.gov

HTS can then be used to rapidly screen large libraries of these synthesized analogs against a variety of biological targets to identify initial hits. rsc.org The hits from HTS can be further validated and optimized through subsequent rounds of SAR studies. This iterative cycle of design, synthesis, and screening, guided by computational methods, can significantly shorten the timeline for identifying a lead compound with the desired therapeutic profile. The use of a focused library of fragment-sized thiazoles in HTS campaigns can also help in identifying initial hits and understanding their reactivity and potential for non-specific inhibition. nih.gov

Q & A

Q. What synthetic strategies are recommended for preparing 4-(Butan-2-yl)-1,3-thiazol-2-amine with high purity?

A common approach involves condensation of a thiourea derivative with α-bromoketones under reflux in ethanol or methanol, followed by purification via recrystallization or column chromatography. For example, analogous thiazole derivatives were synthesized by reacting 2-aminothiazole precursors with substituted aldehydes in ethanol containing glacial acetic acid as a catalyst, followed by slow evaporation to obtain crystals suitable for X-ray diffraction . Optimizing reaction time (e.g., 2–4 hours) and solvent polarity is critical to minimize side products.

Q. How can the molecular structure of this compound be confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Using SHELX software (e.g., SHELXL for refinement), researchers can determine bond lengths, angles, and torsion angles. For example, studies on similar thiazole derivatives reported monoclinic crystal systems (space group P2₁) with parameters like a = 6.1169 Å, b = 7.4708 Å, and β = 97.975°, validated via R-factor analysis (R₁ < 0.05) . Complementary techniques like ¹H/¹³C NMR and IR spectroscopy should corroborate functional groups (e.g., NH₂ stretching at ~3550 cm⁻¹) .

Q. What are the key physicochemical properties of this compound relevant to solubility and stability?

The compound’s lipophilicity (logP) can be estimated using substituent contributions from the butan-2-yl group and thiazole ring. Solubility in polar solvents (e.g., DMSO, ethanol) is moderate, while stability under ambient conditions requires protection from light and moisture. Thermal stability (e.g., melting points >250°C for analogous compounds) can be assessed via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., space group ambiguities) be resolved during structure refinement?

Discrepancies in space group assignment often arise from systematic absences or twinning. Researchers should perform a PLATON ADDSYM analysis to check for missed symmetry and use the Hooft parameter or Flack x value (e.g., 0.06 in CCDC 1037339) to validate chiral structures . High-resolution data (θ > 25°, redundancy > 4) and multi-scan absorption corrections (e.g., SADABS) improve accuracy .

Q. What methodologies are effective for analyzing structure-activity relationships (SAR) of this compound derivatives in biological assays?

SAR studies require systematic variation of substituents (e.g., alkyl chains, halogens) on the thiazole core. For instance, replacing the butan-2-yl group with a 4-chlorophenyl moiety enhanced antibacterial activity in similar compounds (MIC = 0.5 µg/mL against S. aureus) . Computational tools like molecular docking (e.g., AutoDock Vina) can predict binding affinities to target proteins (e.g., cyclin-dependent kinases) .

Q. How should researchers address discrepancies in biological activity data across studies?

Contradictions may arise from differences in assay protocols (e.g., broth microdilution vs. disk diffusion) or cell line variability. Meta-analyses should normalize data using positive controls (e.g., ciprofloxacin for antibacterial assays) and apply statistical tests (e.g., ANOVA) to account for batch effects .

Q. What advanced spectroscopic techniques are suitable for probing non-covalent interactions in this compound complexes?

Nuclear Overhauser Effect Spectroscopy (NOESY) can identify spatial proximities between the thiazole NH₂ group and adjacent substituents. X-ray photoelectron spectroscopy (XPS) is useful for characterizing metal-thiazole coordination complexes (e.g., Pd-MIMTA complexes) by analyzing binding energy shifts in N 1s and S 2p orbitals .

Methodological Considerations

Q. How to optimize reaction conditions for scaling up synthesis without compromising yield?